N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a substituted benzothiazole derivative. Benzothiazoles are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [, , , , , ]. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been investigated as a potential microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor [].
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been investigated for its potential as an mPGES-1 inhibitor []. While specific details are not provided, the study suggests that this compound inhibits mPGES-1 by binding to key residues within the enzyme's active site. This interaction disrupts the catalytic activity of mPGES-1, leading to the inhibition of prostaglandin E2 (PGE2) synthesis []. PGE2 is a key mediator of inflammation, and its inhibition is a promising strategy for treating inflammatory diseases and certain cancers.
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been explored as a potential non-acidic mPGES-1 inhibitor with promising anti-inflammatory and anticancer properties []. The compound exhibited an IC50 value of 1.3 μM against mPGES-1 []. This finding suggests its potential as a lead compound for developing novel therapies for inflammatory diseases and certain cancers.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4